molecular formula C22H21N3O4S B3303557 N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 921063-42-5

N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B3303557
CAS No.: 921063-42-5
M. Wt: 423.5 g/mol
InChI Key: SQGQGDTUDSJEJW-UHFFFAOYSA-N
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Description

N-{2-[1-(Furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a methanesulfonamide group attached to a phenyl ring, a furan-2-carbonyl substituent at position 1 of the pyrazoline core, and a 2-methylphenyl group at position 3.

Pyrazoline derivatives are synthesized via cyclization of chalcones with hydrazine derivatives, as demonstrated in related compounds (e.g., ).

Properties

IUPAC Name

N-[2-[2-(furan-2-carbonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-15-8-3-4-9-16(15)20-14-19(23-25(20)22(26)21-12-7-13-29-21)17-10-5-6-11-18(17)24-30(2,27)28/h3-13,20,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGQGDTUDSJEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One prevalent synthetic route involves the cyclization of hydrazones derived from appropriate ketones. The process includes the following steps:

  • Hydrazone formation : Condensation of 2-acetylfuran with 2-methylphenylhydrazine to form the corresponding hydrazone.

  • Cyclization : The hydrazone undergoes cyclization in the presence of an acid catalyst to yield the pyrazoline ring.

  • Sulfonamide Introduction : Further reaction with methanesulfonyl chloride results in the formation of the methanesulfonamide group.

Industrial Production Methods

Industrially, the production can be scaled up using batch reactors, where high-pressure and temperature conditions are optimized to maximize yield and purity. Aqueous workup followed by recrystallization can purify the product, making it suitable for further applications.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation : N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can be oxidized using strong oxidizing agents like potassium permanganate to introduce additional functional groups.

  • Reduction : Using mild reducing agents, the furan ring can be hydrogenated to a tetrahydrofuran derivative.

  • Substitution : Electrophilic substitution reactions on the phenyl ring can introduce various substituents such as halogens, nitro groups, and more.

Common Reagents and Conditions Used

  • Oxidation : Potassium permanganate in acidic medium.

  • Reduction : Hydrogen gas in the presence of palladium on carbon (Pd/C).

  • Substitution : Electrophilic reagents like bromine (Br₂), nitric acid (HNO₃), and others.

Major Products Formed

  • Oxidation : Furan ring converted to a furanone or furanoic acid derivative.

  • Reduction : Formation of tetrahydrofuran derivatives.

  • Substitution : Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound's intricate structure makes it a subject of study in synthetic organic chemistry, particularly in developing new cyclization methods and studying reaction mechanisms.

Biology

Its unique functionalities allow it to serve as a model compound in biochemical studies, including enzyme interactions and metabolic pathways.

Medicine

Potential applications in medicinal chemistry involve its use as a lead compound in drug design, especially for creating new anti-inflammatory or anti-cancer agents.

Industry

In industry, it can be used as an intermediate in the synthesis of more complex organic molecules and materials with specific functional properties.

Mechanism of Action

Molecular Targets and Pathways Involved

N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide may interact with biological targets such as enzymes or receptors, initiating a cascade of molecular events. Its potential binding to proteins or nucleic acids can modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Pyrazoline Substituents

(a) N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
  • Key Differences : Replaces the furan-2-carbonyl group with a benzoyl moiety and substitutes 2-methylphenyl with 2-ethoxyphenyl.
  • Biological Relevance : Demonstrated strong binding to monkeypox virus (MPXV) DNA polymerase (DPol) and profilin-like protein A42R via hydrogen bonding with residues Leu631 and Arg634. Molecular docking scores (-8.634 to -7.231) were competitive with FDA-approved drugs like tecovirimat .
  • Implications : The ethoxy group may enhance hydrophobic interactions, while benzoyl could influence π-π stacking. The target compound’s furan-2-carbonyl may offer improved solubility or hydrogen-bonding capacity compared to benzoyl .
(b) N-{3-[1-(2-Methoxyacetyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
  • Key Differences : Features a 2-methoxyacetyl group at position 1 and a 3-nitrophenyl group at position 5.
  • The methoxyacetyl group may modulate metabolic stability compared to the furan-2-carbonyl in the target compound .
(c) N-{3-[1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
  • Key Differences : Substitutes furan-2-carbonyl with an isobutyryl group.

Sulfonamide Derivatives with Divergent Core Structures

(a) 4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-pyrazol-1-yl]benzenesulfonamides
  • Key Differences : Uses a benzenesulfonamide group instead of methanesulfonamide and incorporates a 4-hydroxyphenyl substituent.
  • Bioactivity : These compounds exhibit carbonic anhydrase inhibitory and cytotoxic activities, highlighting the importance of sulfonamide positioning and aryl group electronics .
(b) Diclofenac-Based Pyrazolines (e.g., Compound 39 in )
  • Key Differences : Integrates a dichlorophenylacetamide moiety and 4-sulfamoylphenyl group.
  • Therapeutic Relevance: Designed as dual inhibitors of cholinesterase and monoamine oxidase, emphasizing the role of chlorinated aryl groups in enhancing target engagement .

Pharmacological and Computational Insights

  • Antiviral Potential: The target compound’s structural analogs show promise against MPXV, with docking scores indicating strong binding to viral proteins. Substitutions like 2-methylphenyl (hydrophobic) and furan-2-carbonyl (hydrogen-bond acceptor) may optimize interactions with residues such as Leu631 and Arg634 in DPol .
  • Enzyme Inhibition : Sulfonamide-containing pyrazolines (e.g., ) inhibit carbonic anhydrase, suggesting the target compound’s methanesulfonamide group could confer similar activity, modulated by its unique substituents .

Biological Activity

N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound features a furan ring, a pyrazole moiety, and a methanesulfonamide group, which contribute to its biological properties. The structural formula can be represented as follows:

\text{N 2 1 furan 2 carbonyl 5 2 methylphenyl 4 5 dihydro 1H pyrazol 3 yl phenyl}methanesulfonamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The furan and pyrazole rings may facilitate binding to enzymes or receptors involved in inflammatory processes and tumor growth. Notably, studies have indicated that derivatives of pyrazole can act as inhibitors of various kinases and enzymes related to cancer progression and inflammation.

Anticancer Activity

Recent research has demonstrated significant anticancer properties for compounds related to this compound. In particular, studies have reported:

  • Inhibition of Cancer Cell Lines : Compounds similar to this structure showed IC50 values indicating potent cytotoxicity against several cancer cell lines:
    • MCF7 (breast cancer): IC50 = 0.08 µM
    • HCT116 (colon cancer): IC50 = 0.39 µM
    • NCI-H460 (lung cancer): IC50 = 0.46 µM

These values suggest that the compound may effectively inhibit cell proliferation in these cancer types .

Anti-inflammatory Activity

In addition to anticancer effects, the compound exhibits anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example:

  • A derivative with a similar structure demonstrated an IC50 value of 3.8 nM against COX enzymes .

Data Table: Biological Activity Summary

Activity Cell Line IC50 Value
AnticancerMCF70.08 µM
AnticancerHCT1160.39 µM
AnticancerNCI-H4600.46 µM
Anti-inflammatoryCOX inhibition3.8 nM

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Bouabdallah et al. reported on various pyrazole derivatives that exhibited significant cytotoxic potential against Hep-2 and P815 cell lines, with some compounds showing IC50 values as low as 3.25 mg/mL .
  • Li et al. synthesized novel pyrazole derivatives that displayed strong anticancer efficacy against multiple cell lines, emphasizing the role of structural modifications in enhancing biological activity .
  • Kumar et al. explored the synthesis of pyrazole carboxamide derivatives under green conditions, evaluating their anticancer activity against HepG2 and HCT116 cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Reactant of Route 2
N-{2-[1-(furan-2-carbonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

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